molecular formula C9H11BFNO4S B1458644 (4-(N-cyclopropylsulfamoyl)-2-fluorophenyl)boronic acid CAS No. 1704097-24-4

(4-(N-cyclopropylsulfamoyl)-2-fluorophenyl)boronic acid

Cat. No. B1458644
M. Wt: 259.07 g/mol
InChI Key: KIKLZHYGMPFKKU-UHFFFAOYSA-N
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Description

“(4-(N-cyclopropylsulfamoyl)-2-fluorophenyl)boronic acid” is a chemical compound with the molecular formula C9H11BFNO4S . It has a molecular weight of 259.07 g/mol. The compound is typically stored under inert atmosphere and at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “(4-(N-cyclopropylsulfamoyl)-2-fluorophenyl)boronic acid” is 1S/C9H12BNO4S/c12-10(13)7-1-5-9(6-2-7)16(14,15)11-8-3-4-8/h1-2,5-6,8,11-13H,3-4H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“(4-(N-cyclopropylsulfamoyl)-2-fluorophenyl)boronic acid” is a solid substance . The compound is typically stored under inert atmosphere and at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Reactions

Boronic acids are integral in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction, which is pivotal for creating biaryl compounds. These reactions are essential for synthesizing various organic molecules, including natural products and polymers. For example, boronic acids react with aryl halides in the presence of a palladium catalyst to form biaryls, which are core structures in many pharmaceuticals and organic materials (Osakada, Onodera, & Nishihara, 2005). Moreover, the study of boronic acid derivatives has led to innovative methods for synthesizing complex molecules, such as the electrochemical borylation of carboxylic acids, offering a straightforward and economical pathway to generate boronic acids from readily available carboxylic acids (Barton, Chen, Blackmond, & Baran, 2021).

Sensing Applications

Boronic acids have unique properties that make them excellent sensors for detecting sugars and other diols due to their ability to form reversible covalent bonds with these compounds. This capability is used in developing glucose sensors and other diagnostic tools. For instance, fluorescent chemosensors utilizing boronic acid derivatives can distinguish between carbohydrates based on their binding, providing a basis for selective sugar recognition in biological and environmental samples (Oesch & Luedtke, 2015).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed . The hazard statements associated with the compound are H302 . The precautionary statements include P264, P270, P301+P312+P330, and P501 .

properties

IUPAC Name

[4-(cyclopropylsulfamoyl)-2-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BFNO4S/c11-9-5-7(3-4-8(9)10(13)14)17(15,16)12-6-1-2-6/h3-6,12-14H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKLZHYGMPFKKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)S(=O)(=O)NC2CC2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(N-cyclopropylsulfamoyl)-2-fluorophenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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